Product packaging for Nagilactoside C(Cat. No.:)

Nagilactoside C

Cat. No.: B1251810
M. Wt: 672.7 g/mol
InChI Key: YKQPHEVALKDZRP-OWHFWFFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nagilactoside C is a norditerpene dilactone glycoside isolated from plants of the Podocarpus genus. This compound is of significant interest in natural product and phytochemical research due to its structural relationship to the bioactive nagilactone family. Nagilactones are known to exhibit a range of pharmacological activities, including potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and JAK/STAT, which are crucial in the immune response . Furthermore, related aglycone compounds have demonstrated notable anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and modulating the epithelial-to-mesenchymal transition . As a glycoside, this compound offers a distinct chemical profile for studying structure-activity relationships, particularly how glycosylation influences bioavailability, metabolism, and biological activity compared to its non-glycosylated counterparts. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44O16 B1251810 Nagilactoside C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H44O16

Molecular Weight

672.7 g/mol

IUPAC Name

(1S,8R,9S,12S,14R,16R)-14-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione

InChI

InChI=1S/C31H44O16/c1-10(2)23-16-12(5-15(34)45-23)30(3)6-11(7-31(4)26(30)25(19(16)37)47-29(31)41)42-28-22(40)24(18(36)14(9-33)44-28)46-27-21(39)20(38)17(35)13(8-32)43-27/h5,10-11,13-14,17-22,24-28,32-33,35-40H,6-9H2,1-4H3/t11-,13-,14-,17-,18-,19-,20+,21-,22-,24+,25-,26-,27+,28-,30-,31+/m1/s1

InChI Key

YKQPHEVALKDZRP-OWHFWFFCSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(C[C@H](C[C@@]4(C(=O)O3)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)O

Canonical SMILES

CC(C)C1=C2C(C3C4C(C2=CC(=O)O1)(CC(CC4(C(=O)O3)C)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)O

Synonyms

1-deoxynagilactone A-2-O-glucopyranosyl-1-3-glucopyranoside
nagilactoside C

Origin of Product

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nagilactoside C in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a complex norditerpene lactone glycoside from Podocarpus species, has garnered significant interest for its potent biological activities. Despite its therapeutic potential, the complete biosynthetic pathway of this intricate molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of diterpenoid and glycoside biosynthesis to propose a putative pathway for this compound. It outlines the likely enzymatic steps, from the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) to the final glycosylated product. This document also provides generalized experimental protocols for the elucidation of this pathway, drawing from established methodologies in plant specialized metabolism. Furthermore, it presents hypothetical quantitative data to serve as a framework for future research and diagrams of the proposed pathway and experimental workflows to facilitate a deeper understanding. This guide is intended to be a valuable resource for researchers aiming to unravel the biosynthesis of this compound and other related norditerpene lactones, paving the way for their potential biotechnological production.

Introduction

Nagilactones, a class of norditerpene dilactones, are characteristic secondary metabolites of plants in the genus Podocarpus. These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties. This compound is a glycosylated derivative of a nagilactone core, and its biosynthesis is of considerable interest for the potential to harness this pathway for the sustainable production of this and other related bioactive compounds.

The biosynthesis of complex plant natural products is a multi-step process involving a series of enzymatic reactions that build upon central metabolic precursors. For diterpenoids like the nagilactones, this journey begins with the methylerythritol phosphate (MEP) pathway, which supplies the basic five-carbon isoprene units. This guide will detail the proposed biosynthetic route to this compound, divided into three key stages: the formation of the diterpene backbone, the extensive oxidative modifications leading to the nagilactone core, and the final glycosylation step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major phases:

  • Phase 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

  • Phase 2: Construction of the Nagilactone C Aglycone

  • Phase 3: Glycosylation to Yield this compound

The following sections will detail the putative enzymatic steps within each phase.

Phase 1: The MEP Pathway and GGPP Synthesis

The biosynthesis of all terpenoids in plants begins with the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In the case of diterpenoids, this occurs predominantly through the methylerythritol phosphate (MEP) pathway, which is localized in the plastids.

The key steps of the MEP pathway leading to GGPP are summarized below:

StepEnzymeSubstrate(s)Product(s)
11-deoxy-D-xylulose-5-phosphate synthase (DXS)Pyruvate, Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphate (DXP)
2DXP reductoisomerase (DXR)DXP, NADPH2-C-methyl-D-erythritol 4-phosphate (MEP)
3MEP cytidylyltransferase (MCT)MEP, CTP4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
4CDP-ME kinase (CMK)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol, ATP2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
5MEcPP synthase (MDS)2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
6HMBPP synthase (HDS)MEcPP(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7HMBPP reductase (HDR)HMBPP, NADPHIPP, DMAPP
8Geranylgeranyl pyrophosphate synthase (GGPPS)FPP, IPPGeranylgeranyl pyrophosphate (GGPP)

Table 1: Hypothetical Quantitative Data for Enzymes in the MEP Pathway and GGPP Synthesis. The values presented are illustrative and would need to be determined experimentally.

EnzymeVmax (nmol/mg/h)Km (µM)
DXS15075
DXR20050
GGPPS35025
Phase 2: Formation of the Nagilactone C Aglycone

This phase is the least understood and involves the conversion of the linear GGPP molecule into the complex tetracyclic norditerpene lactone core of Nagilactone C. This process is believed to be initiated by a diterpene synthase (diTPS) and followed by a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs).

Step 1: Diterpene Synthase Activity

A class II diTPS would first catalyze the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, likely a copalyl pyrophosphate (CPP) isomer. Subsequently, a class I diTPS would facilitate the ionization of the pyrophosphate group and further cyclizations and rearrangements to generate the initial tetracyclic diterpene skeleton.

Step 2: Cytochrome P450-Mediated Oxidations and Rearrangements

Following the formation of the diterpene backbone, a cascade of oxidative reactions is required to introduce the various oxygen functionalities and to form the characteristic lactone rings of the nagilactone core. These reactions are hallmarks of CYP activity. The precise sequence of these oxidations and the intermediates formed are yet to be determined. It is plausible that a series of CYPs, potentially encoded in a biosynthetic gene cluster, are involved in these transformations.

Table 2: Hypothetical Quantitative Data for Putative Enzymes in Nagilactone C Aglycone Formation. These values are for illustrative purposes.

Enzyme ClassPutative SubstratePutative ProductVmax (pmol/mg/h)Km (µM)
Diterpene SynthaseGGPPTetracyclic diterpene intermediate5010
CYP450 1Tetracyclic diterpene intermediateHydroxylated intermediate12015
CYP450 2Hydroxylated intermediateFurther oxidized intermediate9020
CYP450 3Further oxidized intermediateNagilactone C aglycone7525
Phase 3: Glycosylation of the Nagilactone C Aglycone

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the Nagilactone C aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including terpenoids.

UDP-Glycosyltransferase (UGT) Activity

A specific UGT in Podocarpus would recognize the Nagilactone C aglycone and transfer a glucose molecule from UDP-glucose to a specific hydroxyl group on the aglycone

Nagilactoside C: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24338-53-2 Molecular Formula: C₁₉H₂₂O₇

This technical guide provides an in-depth overview of Nagilactoside C (also known as Nagilactone C), a naturally occurring diterpene dilactone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its anti-inflammatory and anticancer properties.

Chemical and Physical Properties

PropertyValueReference
CAS Number 24338-53-2
Molecular Formula C₁₉H₂₂O₇
Molecular Weight 362.38 g/mol
Appearance Needles (MeOH)
Melting Point 325ºC, 290ºC (decomposition)

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, making it a compound of significant interest for therapeutic development. Its primary activities include anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, particularly in the context of acute lung injury (ALI). Research has shown that it can protect against lipopolysaccharide (LPS)-induced ALI by inhibiting key inflammatory signaling pathways.

Mechanism of Action:

  • Inhibition of STAT Signaling: this compound has been shown to suppress the phosphorylation of STAT1 and STAT3, key proteins in the JAK-STAT signaling pathway. This inhibition is dose-dependent and appears to have a stronger effect on the STAT1 signaling axis.

  • Modulation of NF-κB Pathway: The compound also alleviates inflammatory responses by inhibiting the hyperactivation of the NF-κB signaling pathway. It has been observed to reduce the nuclear translocation of NF-κB.

The dual inhibition of the STAT and NF-κB pathways highlights this compound as a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity

This compound has shown significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

  • Protein Synthesis Inhibition: this compound is a potent inhibitor of protein synthesis in eukaryotic cells. It specifically targets the eukaryotic translation apparatus, interfering with the elongation step of translation. Studies have shown that it can decrease protein synthesis in HeLa cells by 95% within 10 minutes of exposure.

The cytotoxic effects of this compound have been documented in several cancer cell lines, as detailed in the table below.

Quantitative Data: In Vitro Cytotoxicity

Cell LineCancer TypeED₅₀ / IC₅₀Reference
DLD (human)Colon CarcinomaED₅₀ = 2.57 µg/mL
HT-1080 (human)FibrosarcomaED₅₀ = 2.3 µg/mL
Colon 26-L5 (murine)Colon CarcinomaED₅₀ = 1.2 µg/mL
MDA-MB-231 (human)Breast CancerIC₅₀ = 3-5 µM
AGS (human)Gastric CancerIC₅₀ = 2-5 µM
HeLa (human)Cervical CancerIC₅₀ = 3-5 µM
Kichita sarcoma (cultured)SarcomaIC₅₀ = 2.25 µmol/L

In Vivo Studies

In vivo studies have corroborated the therapeutic potential of this compound. In a mouse model of P388 leukemia, daily intraperitoneal injections of this compound at doses of 10-40 mg/kg demonstrated dose-dependent activity.

Experimental Protocols

In Vivo Acute Lung Injury Model

This section details the methodology for an in vivo study of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.

1. Preparation of this compound Liposomes:

  • Dissolve 4 mg of this compound, 40 mg of soybean phospholipid (drug-to-lipid ratio = 1:10), and 8 mg of cholesterol (phospholipid-to-cholesterol ratio = 5:1) in 2 mL of anhydrous ethanol.

  • Use sonication until a clear solution is obtained.

  • Slowly drip the solution into 10 mL of phosphate-buffered saline (PBS) under magnetic stirring at 45 °C.

  • Evaporate the ethanol to obtain the this compound liposomes.

2. Animal Model and Treatment:

  • Use male C57BL/6 mice (8 weeks old).

  • Randomly divide the mice into the following groups (n=8 per group):

    • Control group (PBS only)

    • LPS model group (LPS alone)

    • Dexamethasone (DXMS) group (LPS + DXMS at 10 mg/kg)

    • This compound low-dose (L) group (LPS + Nag C at 0.25 mg/kg)

    • This compound medium-dose (M) group (LPS + Nag C at 0.5 mg/kg)

    • This compound high-dose (H) group (LPS + Nag C at 1 mg/kg)

  • Administer the treatments via intranasal inhalation.

Signaling Pathway and Experimental Workflow Diagrams

Nagilactoside_C_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Pathway Activation TLR4->NF_kB_Activation JAK_STAT_Activation JAK-STAT Pathway Activation TLR4->JAK_STAT_Activation NF_kB_Translocation NF-κB Nuclear Translocation NF_kB_Activation->NF_kB_Translocation Inflammatory_Cytokines_NFkB Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Translocation->Inflammatory_Cytokines_NFkB pSTAT1 p-STAT1 JAK_STAT_Activation->pSTAT1 pSTAT3 p-STAT3 JAK_STAT_Activation->pSTAT3 Inflammatory_Response Inflammatory Response pSTAT1->Inflammatory_Response pSTAT3->Inflammatory_Response NagC This compound NagC->NF_kB_Translocation Inhibits NagC->pSTAT1 Inhibits NagC->pSTAT3 Inhibits

Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB and STAT signaling pathways.

Nagilactoside_C_Anticancer_Mechanism cluster_ribosome Eukaryotic Ribosome (80S) A_site A-site P_site P-site E_site E-site Protein_Elongation Protein Elongation P_site->Protein_Elongation Peptide bond formation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binds to NagC This compound NagC->A_site Interferes with binding NagC->Protein_Elongation Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Cell_Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Protein_Synthesis_Inhibition->Cell_Proliferation_Inhibition

Caption: this compound inhibits protein synthesis by interfering with translation elongation.

Unveiling the Therapeutic Potential of Nagilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nagilactone C, a naturally occurring diterpenoid lactone isolated from plants of the Podocarpus genus, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the current understanding of Nagilactone C's pharmacological activities, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Pharmacological Activities

Nagilactone C exhibits a range of biological activities, with the most extensively studied being its potent anticancer and anti-inflammatory effects.[2] Emerging research also suggests potential applications in other therapeutic areas.

Anticancer Activity

Nagilactone C has demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3] Its anticancer activity is attributed to a multi-faceted mechanism that includes the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis.[2]

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeMetricValue (µM)Reference
HT-1080Human FibrosarcomaED₅₀/IC₅₀3 - 6[3]
Colon 26-L5Murine CarcinomaED₅₀/IC₅₀3 - 6[3]
MDA-MB-231Human Breast CancerIC₅₀3 - 5[3]
AGSHuman Gastric CancerIC₅₀3 - 5[3]
HeLaHuman Cervical CancerIC₅₀3 - 5[3]
DLDHuman Colon Tumor-More active than against KB[3]
KBHuman Oral Epithelium Carcinoma-Less active than against DLD[3]
P-388Murine Leukemia-Dose-dependent activity in vivo[3][4]
Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of Nagilactone C. It has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) by inhibiting key inflammatory signaling pathways.[5]

Quantitative Data on Anti-inflammatory Activity:

ModelKey FindingsReference
LPS-induced RAW 264.7 cellsPotent anti-inflammatory activity[5]
LPS-induced ALI in miceAmeliorated histopathological damage, reduced neutrophil infiltration and inflammatory cytokines[5]

Mechanisms of Action

The pharmacological effects of Nagilactone C are underpinned by its interaction with several key cellular signaling pathways.

Inhibition of Protein Synthesis

A fundamental mechanism of Nagilactone C's bioactivity is its potent inhibition of protein synthesis.[3][6] It has been demonstrated to bind to eukaryotic ribosomes, thereby interfering with the translation elongation process.[3][4] In HeLa cells, Nagilactone C was found to decrease protein synthesis by 95% within just 10 minutes of exposure.[3][4]

Modulation of Signaling Pathways

Nagilactone C exerts its anticancer and anti-inflammatory effects by modulating critical signaling pathways, including AP-1, NF-κB, and STAT.

  • AP-1 Pathway: Nagilactone C has been implicated in the blockade of the AP-1 (Activator Protein 1) pathway, which is involved in cell proliferation and survival.[2][3] This is achieved through the inhibition of the JNK/c-Jun axis.[3]

AP1_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor JNK JNK Receptor->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 NagC Nagilactone C NagC->JNK Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression

AP-1 signaling pathway inhibition by Nagilactone C.
  • NF-κB Pathway: In the context of inflammation, Nagilactone C has been shown to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] It achieves this by inhibiting the phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5]

NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active NagC Nagilactone C NagC->IKK Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_p50_active->Inflammatory_Genes

NF-κB signaling pathway inhibition by Nagilactone C.
  • STAT Pathway: Nagilactone C has been demonstrated to inhibit the STAT (Signal Transducer and Activator of Transcription) signaling pathway, particularly STAT1 and STAT3.[5] By suppressing the phosphorylation of these proteins, Nagilactone C mitigates the inflammatory response.[5]

STAT_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer NagC Nagilactone C NagC->JAK Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression

STAT signaling pathway inhibition by Nagilactone C.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific, step-by-step protocols for every cited experiment are not exhaustively detailed in the reviewed literature, the following outlines the general methodologies employed in the study of Nagilactone C.

Cell Viability and Cytotoxicity Assays
  • Principle: To determine the concentration of Nagilactone C that inhibits cell growth by 50% (IC₅₀) or is effective in 50% of the population (ED₅₀).

  • General Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Nagilactone C for a specified period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • The absorbance or luminescence is measured, and the IC₅₀/ED₅₀ values are calculated from dose-response curves.

Western Blot Analysis
  • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-STAT, p-NF-κB).

  • General Protocol:

    • Cells are treated with Nagilactone C and/or an inflammatory stimulus (e.g., LPS).

    • Total protein is extracted from the cells, and the concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Animal Studies
  • Principle: To evaluate the therapeutic efficacy and safety of Nagilactone C in a living organism.

  • General Protocol for Acute Lung Injury Model:

    • Mice are randomly divided into control and treatment groups.

    • The treatment groups receive Nagilactone C (often formulated in liposomes for delivery) at various doses.[5]

    • Acute lung injury is induced by intratracheal or intranasal administration of LPS.

    • After a specific time, animals are euthanized, and lung tissues are collected for histopathological analysis, and bronchoalveolar lavage fluid is collected for cytokine analysis.

  • General Protocol for Xenograft Tumor Model:

    • Human cancer cells are subcutaneously injected into immunocompromised mice.

    • Once tumors are established, mice are treated with Nagilactone C or a vehicle control.

    • Tumor volume is measured regularly.

    • At the end of the study, tumors are excised and weighed.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with Nagilactone C Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Animal_Model Animal Model (e.g., ALI, Xenograft) Drug_Admin Nagilactone C Administration Animal_Model->Drug_Admin Evaluation Therapeutic Evaluation (e.g., Tumor size, Histology) Drug_Admin->Evaluation

General experimental workflow for evaluating Nagilactone C.

Other Potential Pharmacological Activities

In addition to its well-documented anticancer and anti-inflammatory properties, preliminary studies have suggested other potential therapeutic applications for Nagilactone C and related compounds, including antifungal and insecticidal activities.[3][4] Further research is warranted to fully explore these possibilities.

Conclusion

Nagilactone C is a promising natural product with significant pharmacological potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving the inhibition of protein synthesis and modulation of key signaling pathways, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of Nagilactone C's bioactivities and the methodologies used to investigate them, serving as a catalyst for future research aimed at translating this natural compound into a clinically effective therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Nagilactoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a diterpene lactone glycoside found in plants of the Podocarpus genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a detailed protocol for the extraction and purification of this compound from Podocarpus seeds. The methodology encompasses initial solvent extraction followed by a multi-step chromatographic purification process. Additionally, this note presents illustrative quantitative data and a diagram of the JAK-STAT signaling pathway, a key target of this compound's biological activity.

Introduction

Diterpene lactones from Podocarpus species are a class of natural products with diverse and potent biological activities. This compound, a glycosylated form of nagilactone, is of particular interest due to its anti-inflammatory effects, which are mediated, in part, through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. The development of efficient and reproducible methods for the extraction and purification of this compound is crucial for advancing research into its pharmacological potential and for the development of new therapeutic agents. This protocol details a robust laboratory-scale method for obtaining high-purity this compound.

Experimental Protocols

Extraction of Crude this compound from Podocarpus Seeds

This protocol outlines the initial extraction of a crude extract enriched with this compound from dried Podocarpus seeds.

Materials and Reagents:

  • Dried seeds of Podocarpus nagi or related species

  • 70% Ethanol (v/v) in deionized water

  • Grinder or mill

  • Reflux apparatus or large-scale soxhlet extractor

  • Rotary evaporator

  • Filter paper or sintered glass funnel

  • Lyophilizer (optional)

Procedure:

  • Preparation of Plant Material: Dry the Podocarpus seeds at 40-50°C for 48 hours to reduce moisture content. Grind the dried seeds into a coarse powder (approximately 20-40 mesh).

  • Solvent Extraction:

    • Place the powdered seeds in a flask suitable for reflux or the thimble of a soxhlet extractor.

    • Add 70% ethanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

  • Concentration:

    • Combine the ethanolic extracts from all three extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue concentration until all ethanol is removed, resulting in a viscous aqueous suspension.

  • Drying:

    • Lyophilize the aqueous concentrate to obtain a dry crude extract powder. Alternatively, the concentrate can be dried in a vacuum oven at a low temperature.

    • Store the crude extract at -20°C until further purification.

Purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography procedure for the purification of this compound from the crude extract.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase: n-hexane, ethyl acetate, methanol (all HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

Step 2.1: Silica Gel Column Chromatography (Initial Purification)

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. The amount of silica gel should be approximately 50 times the weight of the crude extract to be loaded.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum. Carefully layer the dried sample onto the top of the packed silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:

    • n-hexane:ethyl acetate (9:1, v/v)

    • n-hexane:ethyl acetate (7:3, v/v)

    • n-hexane:ethyl acetate (1:1, v/v)

    • n-hexane:ethyl acetate (3:7, v/v)

    • 100% ethyl acetate

    • ethyl acetate:methanol (9:1, v/v)

    • ethyl acetate:methanol (7:3, v/v)

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol, 95:5 v/v), and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound will be in the more polar fractions eluted with ethyl acetate-methanol mixtures). Concentrate the pooled fractions using a rotary evaporator.

Step 2.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase will be a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve the semi-purified fraction

Application Notes & Protocols: Derivatization of Nagilactone C for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Nagilactone C, a bioactive norditerpene dilactone, for the exploration of its therapeutic potential. The protocols outlined below are intended to guide researchers in synthesizing Nagilactone C derivatives and evaluating their efficacy in various bioassays.

Nagilactone C, isolated from plants of the Podocarpus genus, has demonstrated a range of biological activities, including potent anticancer, anti-inflammatory, and insecticidal properties.[1][2][3] Derivatization of this natural product offers a valuable strategy for probing its mechanism of action, improving its pharmacological profile, and developing novel therapeutic agents.

Overview of Nagilactone C and its Bioactivities

Nagilactone C is a tetracyclic norditerpene dilactone characterized by a complex ring system.[4] Its biological effects are attributed to its ability to modulate key cellular signaling pathways.

  • Anticancer Activity: Nagilactone C exhibits significant antiproliferative effects against various cancer cell lines, including human fibrosarcoma, murine colon carcinoma, breast cancer, gastric cancer, and cervical cancer.[1][4][5] Its anticancer mechanism involves the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.[1][6] It has been shown to bind to the eukaryotic ribosome, thereby inhibiting translation.[4]

  • Anti-inflammatory Activity: Nagilactone C has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7] Mechanistic studies have revealed its ability to suppress the NF-κB and STAT signaling pathways, which are crucial regulators of inflammation.[5][7]

  • Other Bioactivities: Nagilactone C has also been reported to possess insecticidal properties.[3]

Derivatization Strategies for Nagilactone C

The chemical structure of Nagilactone C presents several reactive sites amenable to derivatization. These include hydroxyl groups and the lactone rings. The goal of derivatization is to generate analogs with improved potency, selectivity, and pharmacokinetic properties.

Workflow for Derivatization and Bioassay Evaluation

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Evaluation Nagilactone C Nagilactone C Derivatization Reactions Derivatization Reactions Nagilactone C->Derivatization Reactions Derivative Library Derivative Library Derivatization Reactions->Derivative Library Bioassays Bioassays Derivative Library->Bioassays SAR Analysis SAR Analysis Bioassays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Further Derivatization Further Derivatization Lead Optimization->Further Derivatization

Caption: Workflow for Nagilactone C derivatization and evaluation.

2.1. Modification of Hydroxyl Groups

The hydroxyl groups on the Nagilactone C scaffold can be readily modified through esterification or etherification reactions to introduce a variety of functional groups.

2.2. Lactone Ring Opening and Amidation

The lactone rings can be opened under basic conditions, and the resulting carboxylate and hydroxyl functionalities can be further modified, for example, through amidation to introduce novel side chains.

Experimental Protocols

Protocol 3.1: General Procedure for Esterification of Nagilactone C

This protocol describes a general method for the acylation of the hydroxyl groups of Nagilactone C.

Materials:

  • Nagilactone C

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (if starting from a carboxylic acid)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Nagilactone C (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) and the corresponding acyl chloride (1.2 equivalents). If starting with a carboxylic acid, add the carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents).

  • Add anhydrous triethylamine or pyridine (2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired ester derivative.

  • Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 3.2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Nagilactone C derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nagilactone C derivatives dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Nagilactone C derivatives in complete medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each derivative.

Protocol 3.3: Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the ability of Nagilactone C derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Nagilactone C derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the Nagilactone C derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage inhibition of NO production for each derivative.

Data Presentation

The quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of Nagilactone C Derivatives against HeLa Cells

CompoundR Group ModificationIC₅₀ (µM)
Nagilactone C-OH3.5 ± 0.4
Derivative 1-OCOCH₃[Insert Data]
Derivative 2-OCOCH₂CH₃[Insert Data]
Derivative 3-OCH₃[Insert Data]
Doxorubicin(Positive Control)0.8 ± 0.1

Table 2: Anti-inflammatory Activity of Nagilactone C Derivatives

CompoundR Group ModificationNO Production Inhibition (%) at 10 µM
Nagilactone C-OH65 ± 5
Derivative 1-OCOCH₃[Insert Data]
Derivative 2-OCOCH₂CH₃[Insert Data]
Derivative 3-OCH₃[Insert Data]
Dexamethasone(Positive Control)85 ± 4

Signaling Pathway Analysis

Nagilactone C and its derivatives can be further investigated for their effects on specific signaling pathways implicated in cancer and inflammation.

Nagilactone C's Putative Signaling Pathways

G cluster_0 Anticancer Effects cluster_1 Anti-inflammatory Effects Nagilactone C Nagilactone C Ribosome Ribosome Nagilactone C->Ribosome binds NF-kB Pathway NF-kB Pathway Nagilactone C->NF-kB Pathway inhibits STAT Pathway STAT Pathway Nagilactone C->STAT Pathway inhibits Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition leads to Cell Cycle Arrest Cell Cycle Arrest Protein Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators STAT Pathway->Pro-inflammatory Mediators

Caption: Signaling pathways modulated by Nagilactone C.

Techniques such as Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in these pathways (e.g., p65 subunit of NF-κB, STAT3) in cells treated with Nagilactone C derivatives.

By following these protocols and systematically analyzing the structure-activity relationships, researchers can unlock the full therapeutic potential of Nagilactone C and its derivatives.

References

Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Nagilactoside C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the MAPK signaling cascade are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] Nagilactoside C is a natural compound whose therapeutic potential is under investigation. These application notes provide a comprehensive framework for assessing the anti-inflammatory properties of this compound, from initial in vitro screening to mechanistic studies and in vivo validation.

Section 1: In Vitro Anti-inflammatory & Cytotoxicity Assessment

A crucial first step is to determine the anti-inflammatory efficacy of this compound in a cellular model of inflammation and to establish a non-toxic concentration range for these assays. Murine macrophage cells, such as RAW 264.7, are frequently used as they can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[2]

Experimental Workflow: In Vitro Assessment

The following diagram outlines the typical workflow for the initial in vitro evaluation of a test compound like this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Data Analysis A Prepare RAW 264.7 Macrophage Culture B Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C Dose-Response Treatment with this compound A->C D LPS Stimulation (Induce Inflammation) C->D Pre-treatment E Nitric Oxide (NO) Assay (Griess Reaction) D->E F Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) D->F G Calculate IC50 for NO & Cytokine Inhibition E->G F->G H Select Doses for Mechanism Studies G->H G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_p65p50 IκBα p65/p50 IKK->IkB_p65p50:f0 Phosphorylates IkB IκBα p65p50 p65/p50 Proteasome Proteasome Degradation IkB_p65p50:f0->Proteasome Ubiquitination p65p50_active p65/p50 (Active) IkB_p65p50:f1->p65p50_active Nucleus Nucleus p65p50_active->Nucleus Translocation DNA κB DNA Site p65p50_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription NAG_C This compound NAG_C->IKK Inhibits G LPS LPS / Stress Receptor Receptor Complex LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Genes Pro-inflammatory Genes TranscriptionFactors->Genes Induce Transcription NAG_C This compound NAG_C->MAPKKK Inhibits

References

Application Notes and Protocols for Nagilactoside C in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nagilactoside C, a naturally occurring terpenoid lactone isolated from Podocarpus species, has demonstrated significant anticancer properties. Its mechanism of action involves the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis, making it a compound of interest for cancer research and drug development.[1] This document provides detailed application notes and protocols for utilizing this compound in cell cycle analysis experiments.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach. A key mechanism is the inhibition of protein synthesis in cancer cells.[1] This disruption of essential protein production leads to a halt in cell proliferation and cell cycle progression. Furthermore, this compound has been shown to modulate the AP-1 signaling pathway, which is critically involved in cell growth and differentiation.[1] The compound's ability to induce cell cycle perturbation is a central aspect of its antitumor activity.[1]

Applications in Cell Cycle Analysis

Cell cycle analysis is a powerful tool to investigate the effects of potential therapeutic agents on cancer cells. By treating cancer cell lines with this compound and subsequently analyzing the cell cycle distribution by flow cytometry, researchers can elucidate the specific phase of the cell cycle at which the compound exerts its effects (e.g., G1, S, or G2/M arrest). This information is crucial for understanding its mechanism of action and for its potential development as a chemotherapeutic agent.

Quantitative Data Summary

While specific data on the percentage of cells in each phase of the cell cycle following this compound treatment is not extensively published, the following table provides a template for researchers to summarize their experimental findings. The effective concentrations of this compound have been reported to be in the 3-6 µM range for various cancer cell lines, including human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma.[1]

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
e.g., HT-1080Control (0)24DataDataData
324DataDataData
624DataDataData
e.g., MDA-MB-231Control (0)48DataDataData
348DataDataData
648DataDataData

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 70-80% confluency by the end of the experiment.

  • Incubate the cells overnight to allow for attachment.

  • Prepare working solutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 1, 3, 6, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation of cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at 4°C (fixation can be done overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or a similar channel.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway of this compound

Nagilactoside_C_Pathway Nagilactoside_C This compound Ribosome Ribosome Nagilactoside_C->Ribosome AP1_Pathway AP-1 Pathway Nagilactoside_C->AP1_Pathway Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Cell_Cycle_Perturbation Cell Cycle Perturbation Protein_Synthesis->Cell_Cycle_Perturbation AP1_Pathway->Cell_Proliferation AP1_Pathway->Cell_Cycle_Perturbation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells in 6-well Plates Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Treatment Treat with this compound Incubation_1->Treatment Incubation_2 Incubate for 24/48h Treatment->Incubation_2 Harvesting Harvest Cells Incubation_2->Harvesting Fixation Fix with 70% Ethanol Harvesting->Fixation Staining Stain with PI/RNase A Fixation->Staining Flow_Cytometry Analyze on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Caption: Workflow for this compound cell cycle analysis.

References

Developing Nagilactoside C as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a naturally occurring terpenoid lactone, has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound. The protocols outlined herein cover essential in vitro assays to characterize its cytotoxic and apoptotic effects on cancer cells. Furthermore, this document elucidates the primary mechanism of action of this compound, which involves the inhibition of protein synthesis and activation of the JNK/c-Jun signaling pathway, leading to apoptosis. The provided methodologies and data presentation guidelines are intended to facilitate standardized and reproducible research in the development of this compound as a therapeutic candidate.

Introduction

Nagilactones, a class of tetracyclic terpenoids isolated from Podocarpus species, have garnered attention for their diverse pharmacological activities, including potent anticancer effects. Among them, this compound has shown marked antiproliferative activity against various cancer cell lines. Its multifaceted mechanism of action, which includes inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation.

This document serves as a comprehensive guide for researchers, providing standardized protocols for evaluating the anticancer efficacy of this compound and dissecting its molecular mechanisms.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 / ED50 (µM)Reference
HT-1080Human Fibrosarcoma3 - 6
Colon 26-L5Murine Carcinoma3 - 6
MDA-MB-231Human Breast Cancer3 - 5
AGSHuman Gastric Cancer3 - 5
HeLaHuman Cervical Cancer3 - 5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

  • This compound

  • Cancer cell line of

Troubleshooting & Optimization

improving the yield of Nagilactoside C from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nagilactone C. This resource provides practical guidance, troubleshooting, and detailed protocols to help improve the yield of Nagilactone C from its natural sources.

Note on Nomenclature: This document focuses on Nagilactone C . While the term "Nagilactoside C" was queried, the available scientific literature predominantly addresses the aglycone form, Nagilactone C, which is a bioactive diterpenoid lactone. Should your work involve a glycosylated form, the extraction and isolation principles outlined here will still serve as a foundational guide, though modifications to protocols (e.g., solvent polarity, chromatographic phases) may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Nagilactone C.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incorrect Plant Material: Wrong species, plant part, or harvested at the wrong season. 2. Improper Grinding: Particle size is too large, preventing efficient solvent penetration. 3. Inefficient Extraction: Suboptimal solvent choice, insufficient solvent-to-material ratio, inadequate extraction time or temperature.[1]1. Verify Plant Source: Use seeds or twigs of Podocarpus species known to produce Nagilactone C (e.g., P. nakaii, P. neriifolius). Harvest during the plant's active growing season. 2. Optimize Grinding: Grind dried material to a coarse powder (e.g., 20-40 mesh) to increase surface area without creating excessive fines that can clog filters. 3. Optimize Extraction: Perform small-scale comparative extractions. Test solvents of varying polarity (e.g., 70% ethanol, methanol, ethyl acetate).[1] Increase solvent-to-material ratio (e.g., from 1:10 to 1:20 w/v).[2] Extend extraction time or consider methods like Soxhlet or ultrasound-assisted extraction (UAE) for better efficiency.[1]
Target Compound Not Detected in Crude Extract (by TLC/HPLC) 1. Degradation: Nagilactone C may be sensitive to high temperatures, prolonged light exposure, or extreme pH during extraction.[3][4] 2. Very Low Concentration: The concentration in the crude extract is below the limit of detection (LOD) of the analytical method. 3. Incorrect Analytical Method: The TLC mobile phase or HPLC conditions are not suitable for resolving Nagilactone C.1. Modify Extraction Conditions: Avoid excessive heat; use reflux at a controlled temperature or consider room temperature maceration for a longer period. Protect extracts from direct light. Ensure solvents are neutral. 2. Concentrate the Extract: Perform a preliminary liquid-liquid fractionation to concentrate the non-polar to semi-polar compounds, which should enrich Nagilactone C. 3. Develop Analytical Method: Use a reference standard of Nagilactone C to optimize TLC (e.g., test solvent systems like Hexane:Ethyl Acetate or Chloroform:Methanol) and HPLC conditions (e.g., C18 column, gradient elution with acetonitrile/water).
Poor Separation During Column Chromatography 1. Improper Column Packing: Channeling or cracks in the stationary phase. 2. Inappropriate Solvent System: Eluent polarity is too high (causing co-elution) or too low (causing band broadening). 3. Column Overload: Too much crude extract applied to the column.1. Repack Column: Ensure a uniform, well-settled slurry packing for the column. 2. Optimize Eluent: Develop a solvent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for Nagilactone C for good separation on the column. A stepwise or linear gradient elution may be necessary. 3. Reduce Load: Use a larger column or apply less material. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Co-elution of Impurities 1. Similar Polarity of Compounds: Other terpenoids or compounds with similar polarity are present. 2. Insufficient Resolution: The chosen chromatography technique (e.g., silica gel) is not providing adequate separation.1. Use Gradient Elution: Employ a shallow solvent gradient to improve the separation of closely eluting compounds. 2. Try Different/Sequential Chromatography: If silica gel fails, consider reversed-phase (C18) chromatography, Sephadex LH-20 for size exclusion, or preparative HPLC for final purification.
Formation of Emulsion During Liquid-Liquid Extraction 1. Vigorous Shaking: Excessive agitation of the separatory funnel. 2. Presence of Surfactant-like Molecules: Natural saponins or lipids in the crude extract.1. Gentle Inversion: Mix phases by gentle inversion rather than vigorous shaking.[5] 2. Break Emulsion: Add a saturated brine solution (salting out), gently swirl the funnel, or filter the emulsified layer through a pad of celite or glass wool.[5] A small amount of a different organic solvent can also help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for isolating Nagilactone C?

Nagilactones are characteristic secondary metabolites of plants in the Podocarpus (Podocarpaceae) family. The highest concentrations are typically found in the seeds and twigs. Documented sources include Podocarpus nagi, Podocarpus nakaii, and Podocarpus neriifolius.[6][7]

Q2: Which solvent is most effective for the initial extraction?

An ethanolic extract is commonly reported as a starting point.[7] Specifically, refluxing with 70% ethanol has been successfully used.[5] The choice of solvent depends on the desired selectivity. A moderately polar solvent like ethanol or methanol is effective for extracting a broad range of terpenoids. For a more targeted extraction of semi-polar compounds like Nagilactone C, ethyl acetate could be used in subsequent fractionation steps.

Q3: Can the yield of Nagilactone C be increased in the plant itself before extraction?

Yes, this is an area of active research in metabolic engineering. While specific protocols for Nagilactone C are not widely published, general strategies for enhancing terpenoid production in plants are applicable[8]:

  • Elicitation: Applying biotic or abiotic elicitors (e.g., jasmonic acid, salicylic acid, chitosan, or UV stress) to the plant can trigger defense pathways and upregulate the biosynthesis of secondary metabolites like terpenoids.

  • Genetic Engineering: Overexpressing key enzymes in the terpenoid biosynthetic pathway (e.g., genes from the MEP or MVA pathways) can increase the pool of precursors available for Nagilactone C synthesis.[8][9]

Q4: How can I quantify the amount of Nagilactone C in my extract?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying Nagilactone C.[10] A validated method would require a pure analytical standard of Nagilactone C to create a calibration curve. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[2][11]

Q5: My purified compound appears unstable and degrades over time. How can I store it properly?

Nagilactone C, like many complex natural products, can be sensitive to light, oxygen, and high temperatures.[3] For long-term storage, the purified compound should be:

  • Stored as a dry, solid powder.

  • Kept in an amber vial to protect from light.

  • Stored at low temperatures (-20°C or -80°C).

  • If possible, stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols & Visualizations

Generalized Diterpenoid Biosynthesis Pathway

Nagilactone C is a diterpenoid, which originates from the universal C5 isoprenoid precursors, IPP and DMAPP. These are synthesized via the MEP pathway in plastids. The pathway below illustrates the general steps leading to the diterpenoid backbone.

G cluster_MEP MEP Pathway (Plastid) cluster_Diterpenoid Diterpenoid Backbone Synthesis Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP MEP MEP DXP->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) IPP_DMAPP->GGPP GGPP Synthase Diterpene_Scaffold Diterpene Scaffolds GGPP->Diterpene_Scaffold Terpene Synthases (TPS) Nagilactone_C Nagilactone C Diterpene_Scaffold->Nagilactone_C CYP450s, etc. (Tailoring Enzymes) G Start Plant Material (e.g., Podocarpus seeds) Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., 70% EtOH, Reflux) Prep->Extract Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Crude->Partition Fraction Active Fraction (e.g., EtOAc) Partition->Fraction Column1 Silica Gel Column Chromatography Fraction->Column1 Subfraction Semi-pure Fractions Column1->Subfraction Column2 Further Purification (e.g., Sephadex LH-20 or Prep-HPLC) Subfraction->Column2 Pure Pure Nagilactone C Column2->Pure Analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) Pure->Analysis

References

troubleshooting Nagilactoside C instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Nagilactoside C in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical classes does it belong?

This compound is a naturally occurring compound isolated from Podocarpus nagi.[1] It is classified as a diterpene dilactone glycoside, meaning it has a 20-carbon diterpene core structure, two lactone rings, and is attached to sugar molecules (a diglycoside).[1] Understanding this structure is key to anticipating its stability challenges.

Q2: What are the primary potential causes of this compound instability in solution?

Given its chemical structure as a diterpene dilactone glycoside, the primary causes of instability for this compound are likely:

  • Hydrolysis: The lactone rings and the glycosidic bonds are susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be accelerated by changes in pH (both acidic and basic conditions) and temperature.[2][3]

  • Oxidation: While less common for this specific structure, complex organic molecules can be susceptible to oxidation, especially if exposed to air, light, or certain metal ions for extended periods.[2]

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media with serum, plasma), enzymes such as esterases and glycosidases can cleave the lactone and glycoside functionalities, respectively.[2]

Q3: How can I proactively prevent the degradation of this compound in my experiments?

To maintain the stability of this compound, consider the following preventative measures:

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible. If aqueous solutions are necessary, use freshly prepared buffers. Some organic solvents can contain acidic impurities that may promote degradation.[4]

  • pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 6-8), unless your experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles. Elevated temperatures can significantly increase the rate of hydrolysis.[2][5]

  • Light and Air Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. Minimize headspace in vials to reduce exposure to oxygen.

  • Storage Conditions: For long-term storage, consider storing the compound as a dry powder at low temperatures.

Troubleshooting Guide

Q1: I am observing a progressive loss of biological activity of my this compound solution over time. What could be the cause?

A gradual loss of activity is a strong indicator of compound degradation. The lactone rings are often critical for the biological activity of such compounds, and their hydrolysis can lead to an inactive form.

Recommended Actions:

  • Assess Stability: Perform a stability study under your specific experimental conditions (see the "Experimental Protocol for Stability Assessment" section below).

  • Analyze by HPLC or LC-MS: Check for the appearance of new peaks or a decrease in the area of the parent this compound peak over time. This provides direct evidence of degradation.

  • Review Handling and Storage: Ensure that your storage and handling procedures align with the best practices outlined in the FAQs.

Q2: My HPLC/LC-MS analysis shows multiple peaks developing from my initially pure this compound sample. What do these peaks represent?

The appearance of new peaks strongly suggests that this compound is degrading into other products. These could be isomers or, more likely, hydrolysis products where one or both lactone rings have opened, or the glycosidic bonds have been cleaved.

Recommended Actions:

  • Characterize Degradants: If you have access to mass spectrometry (MS), analyze the new peaks to determine their molecular weights. This can help identify the degradation products (e.g., a mass increase corresponding to the addition of a water molecule would indicate hydrolysis).

  • Optimize Conditions: Based on the suspected degradation pathway (e.g., hydrolysis), adjust your experimental conditions. This may involve changing the pH of your buffer, using a different solvent, or reducing the temperature.

Q3: I dissolved this compound in DMSO for my stock solution. Could this be a problem?

While DMSO is a common solvent for stock solutions, its quality and handling are crucial.

Recommended Actions:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. Water content in DMSO can facilitate hydrolysis, especially during long-term storage.

  • Proper Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize water absorption from the atmosphere during handling and to avoid repeated freeze-thaw cycles.

Factors Affecting Stability of Lactone Glycosides

The stability of compounds similar to this compound is influenced by several factors. The following table summarizes these factors and their potential impact.

FactorConditionPotential Impact on StabilityReference
pH Acidic (pH < 6)May accelerate hydrolysis of glycosidic bonds.[6]
Neutral (pH 6-8)Generally the most stable range.[7]
Alkaline (pH > 8)Can rapidly hydrolyze lactone rings.[3][6]
Temperature Elevated (> 37°C)Significantly increases the rate of hydrolysis and other degradation reactions.[2][5]
Room TemperatureDegradation may occur over hours to days.[5]
Refrigerated (4°C)Slows degradation, suitable for short-term storage (hours to days).[8]
Frozen (-20°C to -80°C)Generally provides good stability for long-term storage of stock solutions.
Solvent Aqueous BuffersPotential for hydrolysis; stability is pH and temperature-dependent.[2]
Organic Solvents (e.g., DMSO, Ethanol)Generally more stable, but water content can be an issue. Acidic or basic impurities in the solvent can also cause degradation.[4][9]
Light UV or Ambient LightCan potentially induce photochemical degradation.[5]
Oxygen Presence of AirMay lead to oxidative degradation over time.[5]

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a specific solution using HPLC or LC-MS analysis.

1. Preparation of Solutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM). b. Prepare the experimental solution (e.g., cell culture medium, buffer at a specific pH) in which you want to assess stability. c. Spike the experimental solution with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically ≤ 0.1%) to minimize its effects.[10]

2. Incubation and Sampling: a. Aliquot the this compound-containing experimental solution into multiple vials for different time points. b. Take an immediate sample for the "time zero" (T=0) measurement. c. Incubate the remaining vials under the desired experimental conditions (e.g., 37°C in a cell culture incubator). d. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and immediately stop any potential degradation. A common method is to add a quenching solution (e.g., ice-cold acetonitrile or methanol) and store at -20°C or colder until analysis.[11][12]

3. Sample Analysis: a. Analyze the samples from each time point by a validated HPLC or LC-MS method. b. The method should be able to separate this compound from its potential degradation products.

4. Data Analysis: a. For each time point, determine the peak area of the this compound peak. b. Plot the percentage of this compound remaining (relative to the T=0 sample) versus time. c. From this plot, you can determine the stability of this compound under your experimental conditions and calculate its half-life (t½).

Visualizations

NagilactosideC_Degradation NagilactosideC This compound (Diterpene Dilactone Glycoside) Hydrolysis_Lactone Lactone Ring Hydrolysis (pH > 7, Temperature) NagilactosideC->Hydrolysis_Lactone Alkaline Conditions Hydrolysis_Glycoside Glycosidic Bond Hydrolysis (pH < 6, Temperature) NagilactosideC->Hydrolysis_Glycoside Acidic Conditions Degradation_Product_1 Inactive Carboxylic Acid (Lactone Opened) Hydrolysis_Lactone->Degradation_Product_1 Degradation_Product_2 Aglycone + Sugars (Glycoside Cleaved) Hydrolysis_Glycoside->Degradation_Product_2

Caption: Hypothetical degradation pathways for this compound.

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solution (in experimental buffer) Prep_Stock->Prep_Working Incubate Incubate at Desired Conditions (e.g., 37°C) Prep_Working->Incubate Sample_T0 Sample at T=0 Prep_Working->Sample_T0 Sample_Tx Sample at Timepoints (e.g., 1, 2, 4, 8, 24h) Incubate->Sample_Tx Analyze Analyze by HPLC/LC-MS Sample_T0->Analyze Quench Quench Reaction (e.g., cold Acetonitrile) Sample_Tx->Quench Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree Start Issue: Loss of Activity or Appearance of New Peaks Check_Conditions Are experimental conditions harsh (pH, Temp)? Start->Check_Conditions Yes_Harsh Potential Hydrolysis. Optimize pH and Temperature. Check_Conditions->Yes_Harsh Yes No_Harsh Check Storage and Handling Check_Conditions->No_Harsh No Final Run Stability Assay to Confirm Yes_Harsh->Final Yes_Storage_Issue Improper Storage. Use fresh stock, store at -80°C, avoid freeze-thaw. No_Harsh->Yes_Storage_Issue Yes No_Storage_Issue Consider Other Factors No_Harsh->No_Storage_Issue No Yes_Storage_Issue->Final Yes_Other_Factors Possible Oxidation or Enzymatic Degradation. Protect from light/air. Use enzyme inhibitors if needed. No_Storage_Issue->Yes_Other_Factors Yes Yes_Other_Factors->Final

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: High-Purity Nagilactoside C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Nagilactoside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be isolated?

A1: this compound is a diterpene dilactone compound that has shown potent antiproliferative activity against various cancer cell lines.[1][2] It is a member of the nagilactone family of tetracyclic natural products.[3] this compound can be isolated from various plant species of the Podocarpus genus, such as Podocarpus neriifolius and the seeds of Podocarpus nakaii.[1][4][5]

Q2: What are the general steps for extracting this compound from plant material?

A2: The general procedure involves an initial extraction of the dried and powdered plant material with an organic solvent, typically ethanol or methanol.[2][6] This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity. Further purification is then achieved using various chromatographic techniques.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Column chromatography is a key technique for the purification of this compound.[5] Normal-phase chromatography using silica gel and reverse-phase chromatography (e.g., with C18 columns) are commonly employed.[6] The choice of the specific chromatographic method and solvent system will depend on the impurity profile of the crude extract.

Q4: What is the importance of assessing the purity of this compound?

A4: Ensuring the high purity of this compound is critical for accurate in vitro and in vivo studies of its biological activity and for subsequent drug development. Impurities can interfere with experimental results and potentially introduce confounding pharmacological effects.

Q5: How can the chemical structure of isolated this compound be confirmed?

A5: The structure of purified this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of crude extract Inefficient initial extraction.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different extraction solvent or a combination of solvents with varying polarities.
Poor separation in column chromatography Inappropriate solvent system or column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Ensure the column is packed uniformly to avoid channeling. - Adjust the gradient of the mobile phase during elution to improve resolution.
Presence of persistent impurities Co-elution of compounds with similar polarity to this compound.- Employ a different type of chromatography (e.g., switch from normal-phase to reverse-phase). - Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification. - Recrystallization of the semi-purified product can also be an effective final purification step.
Degradation of this compound during purification Instability of the compound due to pH, temperature, or light exposure.- While specific stability data for this compound is limited, related compounds can be sensitive to heat and extreme pH.[7][8][9] It is advisable to conduct purification steps at room temperature or below and to protect samples from direct light. - Use neutral pH buffers if aqueous solutions are required.
Difficulty dissolving the purified compound Poor solubility of this compound in certain solvents.- To address poor solubility for in vitro or in vivo studies, formulation strategies such as the preparation of liposomes can be employed.[5] For analytical purposes, test a range of organic solvents to find a suitable one for dissolution.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Podocarpus nakaii Seeds

This protocol is adapted from the methodology for isolating nagilactones from Podocarpus species.[5][6]

  • Preparation of Plant Material: Air-dry the seeds of Podocarpus nakaii and grind them into a fine powder.

  • Initial Extraction:

    • Macerate the powdered seeds in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • Monitor the presence of this compound in each fraction using TLC or HPLC. It is anticipated that this compound will primarily be in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

Visualizations

Logical Workflow for Troubleshooting Low Purity

Troubleshooting Low Purity start Low Purity of This compound check_tlc Analyze by TLC/ HPLC-UV start->check_tlc multiple_spots Multiple Spots/ Peaks Observed? check_tlc->multiple_spots optimize_cc Optimize Column Chromatography (Solvent System, Gradient) multiple_spots->optimize_cc Yes single_spot Single Major Spot/ Peak with Minor Impurities multiple_spots->single_spot No change_mode Switch Chromatography Mode (e.g., RP-HPLC) optimize_cc->change_mode recrystallize Attempt Recrystallization change_mode->recrystallize end_pure High Purity Achieved recrystallize->end_pure single_spot->recrystallize

Caption: Troubleshooting workflow for low purity of this compound.

General Purification Workflow for this compound

Purification Workflow plant_material Powdered Plant Material (Podocarpus sp.) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection and Analysis (TLC/HPLC) column_chromatography->fraction_collection final_purification Preparative HPLC or Recrystallization fraction_collection->final_purification pure_compound High-Purity This compound final_purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

References

Technical Support Center: Enhancing the Bioavailability of Nagilactoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Nagilactoside C for in vivo studies.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound.Formulation Strategy: Prepare a micronized suspension or a nanosuspension to increase the surface area for dissolution.[1][2][3][4] Protocol: See Protocol 1: Preparation of a Nanosuspension for Oral Gavage.Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations.
Low membrane permeability.Formulation Strategy: Co-administer with a permeation enhancer or formulate in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[2] Protocol: See Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS).Enhanced passage of this compound across the intestinal epithelium, resulting in higher bioavailability.
P-glycoprotein (P-gp) efflux.Experimental Step: Conduct an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm if this compound is a P-gp substrate.If efflux ratio is >2 and is reduced in the presence of the inhibitor, P-gp efflux is likely limiting bioavailability.
First-pass metabolism.Experimental Step: Perform an in vitro metabolic stability assay using liver microsomes. Formulation Strategy: Consider co-administration with a metabolic inhibitor if significant metabolism is observed.Identification of metabolic liabilities and potential strategies to bypass or reduce first-pass metabolism.
Issue 2: Precipitation of this compound in the Gastrointestinal Tract
Possible Cause Troubleshooting Step Expected Outcome
Drug concentration exceeds solubility upon dilution with gastrointestinal fluids.Formulation Strategy: Develop a solid dispersion of this compound in a hydrophilic polymer.[1] This can maintain the drug in an amorphous, supersaturated state. Protocol: See Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation.Improved physical stability of the formulation in the GI tract, preventing precipitation and allowing for sustained absorption.
pH-dependent solubility.Experimental Step: Determine the pH-solubility profile of this compound. Formulation Strategy: If solubility is higher at a specific pH, consider using enteric-coated formulations to target release in a specific region of the GI tract.Targeted drug release in a region with optimal pH for dissolution and absorption.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for formulation development?

A1: While specific data for this compound is proprietary, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially low permeability. Key properties to determine are its aqueous solubility, pKa, logP, and melting point. These will guide the selection of an appropriate formulation strategy.[1]

Q2: Which formulation strategy is most likely to be successful for enhancing the bioavailability of this compound?

A2: There is no single best strategy, and the optimal approach depends on the specific properties of this compound. A tiered approach is recommended. Start with simpler methods like particle size reduction.[3][4] If that is insufficient, progress to more advanced formulations such as solid dispersions or lipid-based systems like SEDDS.[2]

Q3: How can I assess the physical stability of my this compound formulation?

A3: For amorphous formulations like solid dispersions, use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to monitor for recrystallization over time under accelerated stability conditions (e.g., 40°C/75% RH). For liquid formulations, visual inspection for precipitation and particle size analysis are crucial.

Q4: What are the critical parameters to measure in an in vivo bioavailability study?

A4: The primary pharmacokinetic parameters to determine from plasma concentration-time data are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5][6] These parameters will allow you to compare the bioavailability of different formulations.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Gavage, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.5350 ± 90100 (Reference)
Nanosuspension250 ± 502.0 ± 0.51750 ± 300500
Solid Dispersion400 ± 701.5 ± 0.53150 ± 550900
SEDDS650 ± 1201.0 ± 0.55250 ± 9001500

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated relative to the aqueous suspension.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for Oral Gavage
  • Dissolve Stabilizer: Dissolve a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) in deionized water.

  • Disperse Drug: Add this compound (e.g., 1% w/v) to the stabilizer solution and stir to form a coarse suspension.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles, or until the desired particle size is achieved. Monitor particle size using dynamic light scattering.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Select an oil phase, a surfactant, and a cosurfactant based on the solubility of this compound in these excipients.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the oil, surfactant, and cosurfactant in the predetermined ratios.

  • Drug Loading: Dissolve this compound in the SEDDS pre-concentrate with gentle heating and stirring.

  • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the resulting droplet size and polydispersity index.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol) in a specific ratio (e.g., 1:4 drug to polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using XRPD and DSC to confirm the amorphous state of this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies formulation_start This compound Powder particle_size Particle Size Reduction (Nanosuspension) formulation_start->particle_size Strategy 1 solid_dispersion Solid Dispersion formulation_start->solid_dispersion Strategy 2 sedds Lipid-Based Formulation (SEDDS) formulation_start->sedds Strategy 3 dissolution Dissolution Testing particle_size->dissolution solid_dispersion->dissolution sedds->dissolution permeability Caco-2 Permeability dissolution->permeability stability Physical Stability permeability->stability animal_dosing Animal Dosing (Oral Gavage) stability->animal_dosing blood_sampling Blood Sampling animal_dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor X pi3k PI3K receptor->pi3k nagilactoside_c This compound nagilactoside_c->receptor akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation mtor->cell_survival

Caption: Hypothetical signaling pathway for this compound.

References

Navigating Batch-to-Batch Variability of Nagilactone C Extracts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in Nagilactone C extracts. Our goal is to equip researchers with the knowledge and tools to ensure the consistency and reliability of their experimental results.

Section 1: Understanding the Root Causes of Variability

Batch-to-batch variability in natural product extracts like Nagilactone C is a common challenge that can significantly impact research outcomes. This variability can arise from a multitude of factors, broadly categorized into the source material and the processing methods.

Key Contributing Factors:

  • Raw Material Heterogeneity: The chemical composition of the source plant, typically from the Podocarpus species, is influenced by a range of environmental and genetic factors.

    • Geographic Location and Climate: Soil composition, temperature, and rainfall can all affect the biosynthesis of secondary metabolites like Nagilactone C.

    • Harvesting Time: The concentration of Nagilactone C in the plant can vary depending on the season and the developmental stage of the plant at the time of harvest.

    • Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to degradation of the active compounds.

  • Extraction and Processing Inconsistencies: The methods used to extract and purify Nagilactone C can introduce significant variability.

    • Extraction Solvent and Method: The choice of solvent, extraction time, and temperature can all influence the yield and purity of the final extract.

    • Purification Techniques: Variations in column chromatography or other purification steps can lead to differences in the final product's composition.

    • Human and Equipment Factors: Minor deviations in experimental procedures and the performance of equipment can contribute to batch-to-batch differences.

Section 2: Troubleshooting Guides and FAQs

This section provides practical guidance on common issues encountered during the extraction and analysis of Nagilactone C.

Frequently Asked Questions (FAQs)

Q1: My Nagilactone C yield is consistently low. What are the likely causes?

A1: Low yields can be attributed to several factors:

  • Suboptimal Extraction Parameters: The solvent, temperature, and duration of your extraction may not be optimal. Refer to the Experimental Protocols section for a detailed methodology.

  • Poor Quality Raw Material: The concentration of Nagilactone C in your plant material may be inherently low. Consider the source and harvesting time of your raw material.

  • Incomplete Extraction: The plant material may not be sufficiently ground, or the solvent-to-solid ratio may be too low.

  • Degradation of Nagilactone C: The compound may be degrading during the extraction or drying process due to excessive heat or light exposure.

Q2: I am observing significant variations in the biological activity of my Nagilactone C extracts, even when the yield is similar. Why is this happening?

A2: This is a classic example of batch-to-batch variability where the issue lies in the purity and composition of the extract, not just the quantity.

  • Presence of Synergistic or Antagonistic Compounds: Your extraction method may be co-extracting other compounds that either enhance or inhibit the activity of Nagilactone C.

  • Inconsistent Purity Levels: The ratio of Nagilactone C to other co-extracted compounds may be varying between batches.

  • Degradation Products: The presence of degradation products of Nagilactone C could also influence the overall biological effect.

Q3: How can I improve the consistency of my Nagilactone C extracts?

A3:

  • Standardize Your Raw Material: If possible, source your plant material from a single, reputable supplier. Document the harvesting time and location.

  • Optimize and Standardize Your Protocols: Follow the detailed experimental protocols provided in this guide and ensure they are performed consistently.

  • Implement In-Process Controls: Regularly monitor key parameters during your extraction and purification process.

  • Utilize Analytical Techniques: Employ HPLC to quantify the Nagilactone C content and assess the purity of each batch.

Troubleshooting Common Problems
Problem Potential Cause Recommended Solution
Low Purity of Nagilactone C in Extract Inefficient purification step.Optimize the mobile phase and gradient in your column chromatography. Consider using a different stationary phase.
Co-elution of impurities.Adjust the chromatographic conditions to improve the resolution between Nagilactone C and the impurities.
Presence of Unknown Peaks in HPLC Chromatogram Contamination of solvents or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Degradation of Nagilactone C.Minimize exposure of the extract to heat, light, and extreme pH during processing and storage.
Inconsistent Retention Times in HPLC Analysis Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Changes in mobile phase composition.Prepare fresh mobile phase for each analysis and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.

Section 3: Data Presentation and Analysis

To mitigate batch-to-batch variability, it is crucial to quantify the yield and purity of Nagilactone C in each extract. The following tables provide a framework for recording and comparing your experimental data.

Table 1: Comparison of Nagilactone C Yield with Different Extraction Solvents

Solvent System Extraction Time (hours) Temperature (°C) Average Yield of Crude Extract (%) Nagilactone C Content in Crude Extract (%) Purity of Isolated Nagilactone C (%)
70% Ethanol2RefluxData Point 1Data Point 2Data Point 3
95% Ethanol2RefluxData Point 4Data Point 5Data Point 6
Methanol2RefluxData Point 7Data Point 8Data Point 9
Chloroform2RefluxData Point 10Data Point 11Data Point 12

Note: The data points in this table are placeholders and should be replaced with your experimental results. The yield and purity can vary significantly based on the specific plant material and experimental conditions.

Table 2: Influence of Harvest Time on Nagilactone C Content

Harvest Season Plant Part Average Nagilactone C Content (mg/g of dry weight)
SpringLeavesData Point A
SummerLeavesData Point B
AutumnLeavesData Point C
SpringSeedsData Point D
SummerSeedsData Point E
AutumnSeedsData Point F

Note: This table illustrates the potential impact of harvesting season. Actual values will depend on the specific geographic location and environmental conditions.

Section 4: Detailed Experimental Protocols

Consistent application of well-defined protocols is fundamental to reducing variability.

Protocol 1: Extraction of Nagilactone C from Podocarpus nagi Seeds
  • Preparation of Plant Material:

    • Air-dry the seeds of Podocarpus nagi in the shade.

    • Grind the dried seeds into a coarse powder.

  • Extraction:

    • Place 100 g of the powdered seeds in a round-bottom flask.

    • Add 1 L of 70% ethanol.

    • Perform reflux extraction for 2 hours.

    • Allow the mixture to cool and then filter.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of Nagilactone C by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

  • Elution:

    • Elute the column with a step-wise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing Nagilactone C.

    • Pool the fractions containing pure Nagilactone C.

  • Final Purification:

    • Evaporate the solvent from the pooled fractions to obtain purified Nagilactone C.

    • Further purification can be achieved by recrystallization if necessary.

Protocol 3: Quantification of Nagilactone C by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure Nagilactone C in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Calculate the concentration of Nagilactone C in the sample by comparing its peak area to the standard curve.

Protocol 4: In Vitro Anti-inflammatory Activity Assay (Inhibition of NO Production)
  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Nagilactone C for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm.

  • Calculation:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value (the concentration of Nagilactone C that inhibits 50% of NO production). One study reported an IC50 value of 5.951 µM for Nagilactone C in LPS-induced RAW 264.7 cells.[1]

Section 5: Visualization of Workflows and Pathways

Diagrams

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Podocarpus nagi Seeds grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Ethanol, Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified Nagilactone C pooling->final_product hplc HPLC Quantification final_product->hplc bioassay Biological Activity Assay final_product->bioassay

Caption: Experimental workflow for the extraction, purification, and analysis of Nagilactone C.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression NagilactoneC Nagilactone C NagilactoneC->IKK inhibition STAT STAT NagilactoneC->STAT inhibition of phosphorylation STAT->Nucleus translocation JAK JAK JAK->STAT Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Cytokines Cytokines Cytokines->Cytokine_Receptor

Caption: Simplified signaling pathway showing the inhibitory effect of Nagilactone C on NF-κB and STAT pathways.

References

Validation & Comparative

Confirming the Structure of Nagilactoside C: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a natural product's three-dimensional structure is a cornerstone of drug discovery and development. Nagilactoside C, a diterpene dilactone glycoside isolated from Podocarpus nagi, represents a class of compounds with significant biological activities.[1] This guide provides a comparative overview of the primary analytical techniques available for confirming the structure of complex natural products like this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, the likely method for its initial characterization, and a comparison with single-crystal X-ray crystallography and the emerging technique of Microcrystal Electron Diffraction (MicroED).

Methods for Structural Elucidation: A Comparative Analysis

The choice of method for structure determination depends on several factors, including the amount of sample available, its crystallinity, and the specific structural questions to be answered. While X-ray crystallography is often considered the "gold standard" for providing a definitive 3D structure, NMR spectroscopy offers invaluable information about the molecule's structure in solution.[2][3] MicroED has recently emerged as a powerful technique for analyzing samples that are too small for conventional X-ray diffraction.[4][5][6][7]

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy Single-Crystal X-ray Crystallography Microcrystal Electron Diffraction (MicroED)
Sample State SolutionCrystalline SolidCrystalline Solid (Nanocrystals)
Sample Amount MilligramsMilligramsNanograms to Micrograms
Key Information Connectivity, stereochemistry, dynamics in solutionPrecise 3D atomic coordinates, absolute configurationPrecise 3D atomic coordinates from nanocrystals
Advantages - Provides data on molecular dynamics. - Does not require crystallization.[3] - Can elucidate structures of non-crystalline compounds.- Unambiguous determination of 3D structure.[2] - Provides precise bond lengths and angles. - Gold standard for absolute configuration.- Requires significantly less sample material.[4][7] - Can analyze very small crystals.[5][6][7] - Faster data collection than X-ray crystallography.
Limitations - Can be challenging for very complex molecules. - Relative, not absolute, configuration without specific experiments. - Can be time-consuming to analyze spectra.- Requires high-quality single crystals. - Crystal packing can sometimes distort the molecular conformation. - Not suitable for non-crystalline materials.- Newer technique, less widely available. - Sample preparation can be challenging. - Potential for beam damage to the sample.

Experimental Protocols

Below are detailed, generalized protocols for the key experiments discussed in this guide.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Podocarpus nagi, is the essential first step. A general protocol for the isolation of diterpene glycosides from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., seeds or leaves) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

  • Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The glycosidic nature of this compound suggests it would be more soluble in the aqueous phase.

  • Chromatography: The fraction containing the desired compound is subjected to a series of chromatographic separations. This may include:

    • Column Chromatography: Using silica gel or reversed-phase C18 silica gel with a gradient of solvents to separate compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column and mobile phase to isolate the pure this compound.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was likely first determined using a suite of NMR experiments.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).

  • 1D NMR Data Acquisition:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Chemical shifts, integration, and coupling constants are analyzed.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the relative stereochemistry.

  • Data Analysis: The collective data from these experiments are pieced together to determine the complete chemical structure, including the connectivity of the aglycone, the identity and linkage of the sugar moieties, and the relative stereochemistry.

Structure Confirmation by Single-Crystal X-ray Crystallography

To definitively confirm the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography would be employed.

  • Crystallization: The purified this compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling. Finding the right crystallization conditions can be a significant challenge.

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The following diagrams illustrate the general workflows for structure elucidation.

G Workflow for Natural Product Structure Elucidation cluster_0 Isolation & Purification cluster_1 Structure Determination Extraction Extraction Partitioning Partitioning Extraction->Partitioning Chromatography Chromatography Partitioning->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Method Selection Method Selection Pure Compound->Method Selection NMR Spectroscopy NMR Spectroscopy Method Selection->NMR Spectroscopy Non-crystalline or Solution state info needed X-ray Crystallography X-ray Crystallography Method Selection->X-ray Crystallography Crystalline MicroED MicroED Method Selection->MicroED Nanocrystalline Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Structure Solution Structure Solution X-ray Crystallography->Structure Solution MicroED->Structure Solution Proposed Structure Proposed Structure Data Analysis->Proposed Structure Confirmed 3D Structure Confirmed 3D Structure Structure Solution->Confirmed 3D Structure Structure Solution->Confirmed 3D Structure

Caption: General workflow for isolating and determining the structure of a natural product.

G X-ray Crystallography Workflow Purified Compound Purified Compound Crystallization Trials Crystallization Trials Purified Compound->Crystallization Trials Single Crystal Single Crystal Crystallization Trials->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final 3D Structure Final 3D Structure Structure Refinement->Final 3D Structure

Caption: Step-by-step process of X-ray crystallography for structure determination.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Nagilactone Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of Nagilactoside C and its analogs, focusing on how structural modifications, particularly glycosylation, impact their cytotoxic activity. While systematic studies on a broad range of this compound analogs are limited in publicly available literature, valuable insights can be drawn from comparative data on related nagilactone glycosides.

Nagilactones are a class of tetracyclic nor-diterpenoids isolated from Podocarpus species, known for a variety of biological activities, including potent anticancer effects.[1][2] this compound, an O-glycoside derivative, was first isolated from Podocarpus nagi and identified as 1-deoxy-nagilactone A-2α-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside.[3] The central question for SAR studies is how the addition of a sugar moiety to the nagilactone core affects its bioactivity.

Structure-Activity Relationship: The Impact of Glycosylation

The available data strongly indicates that glycosylation of the nagilactone scaffold leads to a significant reduction or complete loss of cytotoxic activity. This observation is a critical piece of the SAR puzzle for this class of compounds.

A review of nagilactone activities highlights a key example in the Nagilactone E series. While Nagilactone E derivatives hydroxylated at the C-2 or C-3 positions are cytotoxic, the glycosylation at the C-16 hydroxyl position results in a complete loss of in vitro activity.[1] Specifically, the derivative 16-O-β-d-glucopyranosyl-nagilactone E is reported to be inactive.[1] This suggests that the aglycone (the non-sugar part) is essential for cytotoxicity, and the bulky, hydrophilic sugar moiety may hinder the molecule's ability to interact with its cellular target or pass through cell membranes.

Nagilactone C itself has demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.[1] While direct comparative data for this compound is not available in the reviewed literature, the general trend observed with other nagilactone glycosides suggests it would be significantly less active than its aglycone.

The mechanism of action for active nagilactones like Nagilactone C involves the inhibition of protein synthesis by binding to the eukaryotic ribosome, which blocks peptide bond formation.[4] It is plausible that the attached sugar residue in this compound sterically hinders this binding process, explaining the observed loss of activity.

Data Presentation: Comparison of Cytotoxicity

The following table summarizes the available comparative data, illustrating the effect of glycosylation on the cytotoxicity of nagilactones.

Compound/AnalogAglycone StructureModificationCell Line(s)Cytotoxicity (IC₅₀)Reference
Nagilactone C Nagilactone C- (Parent Aglycone)HT-1080 (Fibrosarcoma), Colon 26-L5 (Carcinoma), MDA-MB-231 (Breast), HeLa (Cervical)~3–6 µM[1]
3-deoxy-2β-hydroxy-nagilactone E Nagilactone E- (Active Aglycone)OVCAR3 (Ovarian), MDA-MB-435 (Melanoma), HT-29 (Colon)Active[1]
16-O-β-d-glucopyranosyl-nagilactone E Nagilactone EGlycosylation at C-16Not specifiedInactive[1]

Experimental Protocols

A detailed, standardized protocol is crucial for the reliable assessment of cytotoxicity. As specific protocols for the cited data are not fully detailed in the source literature, a general protocol for the widely used MTT assay for cytotoxicity evaluation is provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs and control compounds (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds (this compound analogs) is prepared in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

Diagrams of Key Relationships and Workflows

SAR_Nagilactone_Glycoside cluster_aglycone Active Cytotoxic Agent cluster_glycoside Inactive Analog Aglycone Nagilactone Aglycone (e.g., Nagilactone E) Modification Glycosylation (Addition of Sugar Moiety) Aglycone->Modification Structural Modification Glycoside Nagilactone Glycoside (e.g., 16-O-Glc-Nagilactone E) Result Loss of Cytotoxic Activity Glycoside->Result Leads to Modification->Glycoside

Caption: SAR of Nagilactone Glycosylation.

Cytotoxicity_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with Nagilactoside Analogs (Serial Dilutions) seed->treat incubate Incubate for 48-72h treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Data Analysis: Calculate % Viability and IC50 Values read->analyze end_node End: Determine Structure-Activity Relationship analyze->end_node

Caption: Experimental Workflow for Cytotoxicity Screening.

References

Synthetic vs. Natural Nagilactoside C: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetic versus natural Nagilactoside C, a compound of significant interest for its potent biological activities. While direct, head-to-head experimental comparisons of the efficacy of synthetic and natural this compound are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on their biological activities, outlines standard experimental protocols for efficacy assessment, and discusses the key signaling pathways involved.

Data Presentation

Due to the absence of direct comparative studies, this section presents a qualitative comparison based on the general principles of natural product synthesis and isolation. The central hypothesis in synthetic organic chemistry is that a successfully synthesized natural product is chemically identical to its natural counterpart, and therefore should exhibit identical biological activity. However, variations in purity, stereochemistry, and the presence of co-extracted bioactive compounds in natural isolates can potentially lead to differences in observed efficacy.

FeatureNatural this compoundSynthetic this compoundKey Considerations for Efficacy
Source Isolated from plants of the Nageia genus.[1]Chemically synthesized in a laboratory setting.Natural extracts may contain other synergistic or antagonistic compounds. Synthetic routes offer higher purity and scalability.
Chemical Identity The benchmark for the naturally occurring bioactive molecule.Aims to be structurally and stereochemically identical to the natural form.Minor impurities from the synthetic process could potentially influence biological activity.
Purity Purity can vary depending on the extraction and purification methods used.[2][3]Typically high, with well-defined and characterized impurities.Higher purity of synthetic compounds can lead to more consistent and reproducible biological data.
Stereochemistry Naturally occurs as a specific stereoisomer.Synthesis must be stereospecific to replicate the natural compound's activity.Incorrect stereoisomers may have lower or no biological activity.
Biological Activity Exhibits a range of activities including anti-tumor, antioxidant, and antibacterial properties.[1]Expected to have the same biological activity profile as the natural compound if chemically identical.The ultimate measure of efficacy is biological testing. Both forms are expected to target similar cellular pathways.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of compounds like this compound. These protocols are applicable for testing both natural and synthetic forms.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound (either natural or synthetic) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathways

This compound and related cardiac glycosides have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized signaling pathway potentially affected by this compound.

NagilactosideC_Signaling Nagilactoside_C This compound NaK_ATPase Na+/K+-ATPase Nagilactoside_C->NaK_ATPase Inhibits Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activates EGFR EGFR Src_Kinase->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative signaling cascade affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of natural and synthetic compounds.

Efficacy_Comparison_Workflow Start Start Natural_Source Natural Source (Nageia plant) Start->Natural_Source Synthetic_Route Chemical Synthesis Start->Synthetic_Route Extraction Extraction & Purification Natural_Source->Extraction Synthesis Multi-step Synthesis & Purification Synthetic_Route->Synthesis Natural_Compound Natural This compound Extraction->Natural_Compound Synthetic_Compound Synthetic This compound Synthesis->Synthetic_Compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Natural_Compound->Characterization Synthetic_Compound->Characterization Bioassays Biological Assays (e.g., MTT, Apoptosis) Characterization->Bioassays Data_Analysis Data Analysis & Comparison Bioassays->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to Validating the Target Engagement of Nagilactoside C in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern cellular target engagement assays applicable to the natural product Nagilactoside C. By objectively comparing methodologies and presenting supporting data, this document aims to equip researchers with the necessary information to select and implement the most suitable approach for validating the interaction of this compound with its intracellular target.

This compound, a potent natural product, exerts its biological effects through the direct inhibition of protein synthesis. Mechanistic studies have revealed that it binds to the 60S tRNA A-site on the eukaryotic 80S ribosome, thereby stalling the elongation phase of translation. Validating this engagement within a cellular context is a critical step in its development as a potential therapeutic agent. This guide focuses on two prominent label-free techniques for confirming target engagement in live cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.

Comparison of Key Target Engagement Methods

The selection of an appropriate target engagement assay is contingent on several factors, including the specific research question, available resources, and desired throughput. Here, we compare the Western Blot-based Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay, two powerful methods for validating the interaction of small molecules with their intracellular targets.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.
Target Modification Not required; endogenous protein is monitored.[1][2]Requires genetic modification to fuse the target protein with NanoLuc luciferase.
Compound Labeling Not required.A fluorescently labeled tracer that binds to the target is necessary.
Primary Readout Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[3]BRET ratio, which reflects the proximity of the tracer to the NanoLuc-tagged target.
Throughput Lower for Western Blot-based format; higher throughput versions (HT-CETSA) are available.[4][5]High-throughput screening (HTS) compatible.[6]
Data Output Semi-quantitative (Western Blot) to quantitative (MS-CETSA, HT-CETSA).Quantitative IC50/EC50 values for compound affinity.[7]
Key Advantage Monitors engagement with the endogenous, unmodified target in its native environment.[1]High sensitivity and suitability for kinetic measurements (e.g., residence time).
Key Limitation Western Blot format is low-throughput and depends on antibody availability and quality.Requires cell line engineering and the development of a specific fluorescent tracer.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes the validation of this compound engagement with a specific 60S ribosomal protein (e.g., RPL3) as a surrogate for the whole ribosome complex.

1. Cell Culture and Treatment:

  • Culture a human cancer cell line (e.g., HeLa or HEK293T) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against a specific 60S ribosomal protein (e.g., anti-RPL3 antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

NanoBRET Target Engagement Assay

This protocol outlines the steps to validate the interaction of this compound with a NanoLuc-tagged ribosomal protein.

1. Plasmid Construction and Cell Line Generation:

  • Clone the cDNA of a selected 60S ribosomal protein (e.g., RPL3) into a vector containing NanoLuc luciferase, creating a fusion protein (e.g., RPL3-NanoLuc).

  • Transfect the expression vector into a suitable human cell line (e.g., HEK293T).

  • For stable expression, select transfected cells using an appropriate antibiotic.

2. Assay Setup:

  • Seed the engineered cells into a 96-well or 384-well white-bottom plate.

  • Prepare serial dilutions of this compound and a suitable fluorescent tracer that binds to the ribosome.

  • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

3. BRET Measurement:

  • Add the fluorescent tracer to the wells.

  • Add the NanoBRET Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a plate reader equipped with the appropriate filters.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and the signaling pathway affected by this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat at Temperature Gradient C->D E 5. Cell Lysis & Centrifugation D->E F 6. Collect Soluble Fraction E->F G 7. Western Blot for Target Protein F->G H 8. Quantify & Plot Data G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A 1. Engineer Cells with Target-NanoLuc Fusion B 2. Seed Cells in Assay Plate A->B C 3. Add this compound B->C D 4. Add Fluorescent Tracer C->D E 5. Add Nano-Glo Substrate D->E F 6. Measure Donor & Acceptor Emission E->F G 7. Calculate BRET Ratio & IC50 F->G

Caption: Workflow for the NanoBRET Target Engagement Assay.

NagilactosideC_Pathway cluster_ribosome Eukaryotic Ribosome (80S) 40S 40S 60S 60S Protein Synthesis Elongation Protein Synthesis Elongation 60S->Protein Synthesis Elongation Inhibition This compound This compound This compound->60S Binds to A-site aminoacyl-tRNA aminoacyl-tRNA aminoacyl-tRNA->60S Blocked binding Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis Elongation->Cell Growth & Proliferation Leads to inhibition of

References

Comparative Transcriptomic Analysis of Nagilactone C-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the transcriptomic effects of Nagilactone C with alternative therapeutic compounds. This document outlines the molecular pathways modulated by Nagilactone C, presents comparative data with other relevant inhibitors, and provides detailed experimental protocols for transcriptomic analysis.

Nagilactone C, a naturally occurring diterpenoid lactone isolated from plants of the Podocarpus genus, has demonstrated a range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antifungal properties.[1][2][3][4][5] Its multifaceted mechanism of action, which includes the inhibition of protein synthesis and the modulation of key signaling pathways such as AP-1, JAK-STAT, and NF-κB, makes it a compound of significant interest for therapeutic development.[4][6] This guide delves into the transcriptomic landscape of cells treated with Nagilactone C and compares its effects to those of other drugs targeting similar pathways, namely the JAK/STAT inhibitor Ruxolitinib and the protein synthesis inhibitor Homoharringtonine.

Performance Comparison: Nagilactone C and Alternatives

The therapeutic potential of Nagilactone C can be contextualized by comparing its cellular effects with those of established drugs. Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Homoharringtonine, a protein synthesis inhibitor used in cancer therapy, serve as relevant comparators due to their overlapping mechanisms of action with Nagilactone C.

FeatureNagilactone CRuxolitinibHomoharringtonine
Primary Mechanism Inhibition of protein synthesis, modulation of AP-1, JAK-STAT, and NF-κB pathways.[4][6]Selective inhibitor of Janus kinases (JAKs), primarily JAK1 and JAK2.[7]Inhibition of protein synthesis by preventing the initial elongation step of translation.[8]
Therapeutic Areas Investigational for anti-cancer and anti-inflammatory applications.[1][6]Approved for myelofibrosis, polycythemia vera, and graft-versus-host disease.[7]Approved for chronic myeloid leukemia.[8]
Reported Side Effects In vivo toxicity observed at higher doses in animal models.[1]Hematological (thrombocytopenia, anemia, neutropenia), nonhematologic (bruising, dizziness, headache), and risk of serious infections.[7][9][10][11][12]Myelosuppression, hypotension, gastrointestinal toxicity, and cardiovascular events.[8][13]

Transcriptomic Insights: A Comparative Overview

While direct comparative transcriptomic studies are limited, analysis of individual studies on Nagilactone C, Ruxolitinib, and Homoharringtonine reveals both unique and shared impacts on the cellular transcriptome.

A study on Nagilactone C's effect in a model of acute lung injury identified the JAK-STAT signaling pathway as a primary target, with transcriptomic analysis revealing significant alterations in genes associated with this pathway.[6]

Ruxolitinib treatment in various cell types leads to the downregulation of genes involved in inflammatory and immune responses.[14][15] Differentially expressed genes in ruxolitinib-treated cells include those related to interferon signaling (STAT1, IRF1, ISG15) and monocyte activation (S100A8, S100A9, IL1B).[14]

Transcriptomic analysis of cells resistant to Homoharringtonine has shown differential expression of genes involved in immune activity and G-protein coupled receptor signaling.[8]

The following table summarizes the key transcriptomic signatures of these compounds based on available research. A comprehensive, head-to-head transcriptomic study would be invaluable for a more detailed comparison.

Transcriptomic ImpactNagilactone CRuxolitinibHomoharringtonine
Key Modulated Pathways JAK-STAT signaling, NF-κB signaling, AP-1 pathway.[4][6]JAK-STAT signaling, Interferon signaling pathways.[14][15]Ribosome biogenesis, immune response pathways, G-protein coupled receptor signaling.[8]
Reported Differentially Expressed Genes (Selected examples) Downregulation of pro-inflammatory cytokines and chemokines (in the context of inflammation).[6]Downregulation of STAT1, IRF1, ISG15, S100A8, S100A9, IL1B, FCGR3A.[14]Upregulation of genes associated with drug resistance mechanisms.[8]

Experimental Protocols

This section provides a detailed methodology for conducting a comparative transcriptomic analysis of cells treated with Nagilactone C or alternative compounds.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for oncology studies, an immune cell line for inflammation studies).

  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare stock solutions of Nagilactone C, Ruxolitinib, and Homoharringtonine in a suitable solvent (e.g., DMSO).

  • Treatment: Treat the cells with the desired concentrations of each compound for a predetermined time course. Include a vehicle-treated control group.

RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells and extract total RNA using a reagent like TRIzol or a column-based kit, following the manufacturer's instructions.

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Integrity Assessment: Evaluate the quality of the RNA by assessing the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of >7 is generally recommended for RNA-sequencing.

RNA-Sequencing Library Preparation and Sequencing
  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.

  • End Repair and Adapter Ligation: Perform end-repair on the double-stranded cDNA fragments and ligate sequencing adapters.

  • Library Amplification: Amplify the adapter-ligated library using PCR.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the treatment and control groups using tools like DESeq2 or edgeR.[16]

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by the treatments.

Visualizations

Signaling Pathways of Nagilactone C

NagilactoneC_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK Nagilactone C Nagilactone C Ribosome Ribosome Nagilactone C->Ribosome Inhibits JNK JNK Nagilactone C->JNK Activates Nagilactone C->JAK Inhibits Nagilactone C->IKK Inhibits Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis c-Jun c-Jun JNK->c-Jun STAT STAT JAK->STAT NF-kB NF-kB IKK->NF-kB AP-1 AP-1 c-Jun->AP-1 Gene Expression Gene Expression AP-1->Gene Expression Modulates STAT->Gene Expression Modulates NF-kB->Gene Expression Modulates

Caption: Key signaling pathways modulated by Nagilactone C.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Cell Culture & Treatment Cell Culture & Treatment RNA Extraction & QC RNA Extraction & QC Cell Culture & Treatment->RNA Extraction & QC Library Preparation Library Preparation RNA Extraction & QC->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Raw Data QC Raw Data QC Sequencing->Raw Data QC Read Alignment Read Alignment Raw Data QC->Read Alignment Quantification Quantification Read Alignment->Quantification Differential Expression Differential Expression Quantification->Differential Expression Pathway Analysis Pathway Analysis Differential Expression->Pathway Analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

References

Independent Verification of Nagilactoside C's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Nagilactoside C and its Alternatives in Cancer Research

This guide provides a comparative analysis of the reported biological effects of this compound, a natural product with noted anticancer properties. In the absence of extensive independent replication studies, this document serves to contextualize its activity by comparing it with other well-documented protein synthesis inhibitors: Homoharringtonine, Narciclasine, and Lycorine. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in anticancer research.

Comparative Analysis of Biological Effects

This compound has been reported to exert its anticancer effects through the potent inhibition of protein synthesis, leading to apoptosis and cell cycle arrest.[1][2] To offer a broader perspective, this section compares its activity with other natural compounds that share a similar mechanism of action.

FeatureThis compoundHomoharringtonineNarciclasineLycorine
Primary Mechanism Inhibition of protein synthesis by binding to the 60S ribosomal subunit.[1]Inhibition of protein synthesis by preventing the elongation phase of translation.[1][3]Inhibition of peptide bond formation on the 60S ribosomal subunit.[4][5]Inhibition of protein synthesis; also reported to inhibit SCAP.[6][7]
Reported IC50 Values 3-6 µM in various cancer cell lines (HT-1080, colon 26-L5, MDA-MB-231, AGS, HeLa).[2]Varies by cell line; generally in the nanomolar to low micromolar range for hematological malignancies.[1][8]Potent activity, often in the nanomolar range in various cancer cell lines.[4][9]Varies; has shown efficacy in the micromolar range in prostate cancer cell lines.[10]
Induction of Apoptosis Yes, reported as a key outcome of its cytotoxic activity.[2][11]Yes, a primary mechanism of its anticancer effect.[1][8][12]Yes, via activation of death receptor and/or mitochondrial pathways.[4][11]Yes, through both mitochondrial and death receptor-mediated pathways.[6]
Cell Cycle Arrest Yes, contributes to its antiproliferative effects.[2][11]Yes, reported to inhibit cell cycle progression.[1][8][12]Yes, arrests cells at the G2/M phase.[9]Yes, reported to induce cell cycle arrest.
Key Signaling Pathways AP-1 pathway via the JNK/c-Jun axis.[1][2]Affects STAT3, NF-κB, and NRF2 signaling.[1]FAK signaling, PI3K/Akt/c-myc pathway.[2]JAK/STAT signaling.[10]
Clinical Status Preclinical.Approved for Chronic Myeloid Leukemia (as Omacetaxine mepesuccinate).[3][13]Preclinical.Preclinical.

Experimental Protocols

To facilitate the independent verification and comparison of these compounds, detailed methodologies for key experiments are provided below.

Determination of IC50 Values using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15][16]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with a test compound.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cells in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Ribosome Binding Assay (Filter Binding Method)

This protocol provides a general framework for assessing the binding of a compound to ribosomes.

Materials:

  • Purified 80S ribosomes

  • Radiolabeled mRNA

  • Test compound

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a reaction tube, combine purified ribosomes, binding buffer, and the test compound at various concentrations.

  • Initiate the binding reaction by adding radiolabeled mRNA and incubate at 37°C for 15-30 minutes.

  • Dilute the reaction mixture with ice-cold binding buffer.

  • Filter the mixture through a nitrocellulose membrane. Ribosome-mRNA complexes will be retained on the membrane.[19]

  • Wash the membrane with ice-cold binding buffer to remove unbound radiolabeled mRNA.[19]

  • Dry the membrane and measure the retained radioactivity using a scintillation counter.

  • A decrease in radioactivity on the membrane in the presence of the test compound indicates inhibition of mRNA binding to the ribosome.

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

NagilactosideC_Signaling_Pathway NagilactosideC This compound Ribosome 60S Ribosome NagilactosideC->Ribosome Binds to JNK_cJun JNK/c-Jun Axis NagilactosideC->JNK_cJun Activates ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellProliferation Cell Proliferation ProteinSynthesis->CellProliferation Reduces Apoptosis Apoptosis ProteinSynthesis->Apoptosis Contributes to AP1 AP-1 Pathway JNK_cJun->AP1 Activates AP1->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

IC50_Determination_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h A1->A2 B2 Add compound to cells A2->B2 B1 Prepare serial dilutions of test compound B1->B2 B3 Incubate 48-72h B2->B3 C1 Add MTT solution B3->C1 C2 Incubate 4h C1->C2 C3 Add DMSO C2->C3 C4 Read absorbance at 490 nm C3->C4 D1 Calculate % viability C4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for IC50 determination using the MTT assay.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_flow_cytometry Flow Cytometry A1 Seed cells in 6-well plates A2 Treat with test compound A1->A2 B1 Harvest and wash cells A2->B1 B2 Fix in 70% ethanol B1->B2 C1 Wash cells B2->C1 C2 Stain with Propidium Iodide C1->C2 D1 Acquire data C2->D1 D2 Analyze DNA content D1->D2 D3 Determine cell cycle phases (G0/G1, S, G2/M) D2->D3

Caption: Workflow for cell cycle analysis by flow cytometry.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.